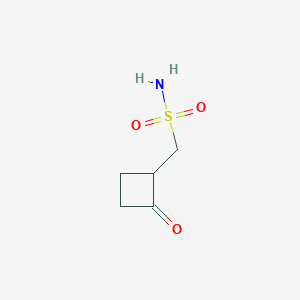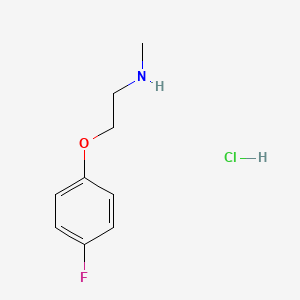
N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide, also known as DCNP, is a chemical compound that has been widely used in scientific research. DCNP is a small molecule inhibitor that targets protein kinases, which play a crucial role in the regulation of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Research on compounds related to N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide, such as chlorophenols and their derivatives, has highlighted their effects on the environment and potential pathways for biodegradation. Chlorophenols, including 2,4-dichlorophenol, are known for their moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, becoming moderate to high depending on the presence of microflora capable of biodegradation. However, bioaccumulation of these compounds is generally expected to be low due to their organoleptic effects (Krijgsheld & Gen, 1986).
Wastewater Treatment and Pesticide Industry Impact
The pesticide industry generates wastewater containing toxic pollutants, including dichlorophenols, which can enter natural water sources if not adequately treated. Biological processes and granular activated carbon have been shown to remove a significant portion of these compounds, suggesting a pathway for reducing environmental impact (Goodwin et al., 2018).
Herbicide Toxicity and Environmental Behavior
2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to the structure of interest, has been widely studied for its environmental behavior and toxicity. The research indicates a need for more comprehensive studies to understand the fate, accumulation, and long-term exposure impacts of such compounds on various ecosystems (Islam et al., 2017).
Molecular Synthesis and Chemical Reactivity
In the realm of synthetic organic chemistry, enaminoketones and enaminonitriles, classes of compounds structurally related to the subject of interest, have gained attention for their versatility as intermediates in the synthesis of heterocycles and natural products. These compounds are pivotal in the development of novel synthetic pathways, offering insights into the reactivity and potential applications of this compound (Negri et al., 2004).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-4-5-13(12(17)7-11)21-15(22)10(8-18)9-20-14-3-1-2-6-19-14/h1-7,9H,(H,19,20)(H,21,22)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQFARKYMFGBJI-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2442711.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2442715.png)






![4-{1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-ethylphenyl) pyrrolidin-2-one](/img/structure/B2442726.png)